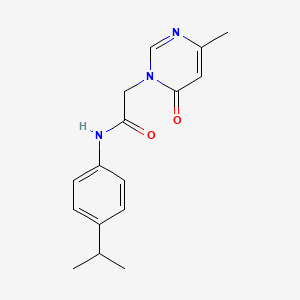![molecular formula C16H25NO2 B2543455 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol CAS No. 1803600-17-0](/img/structure/B2543455.png)
3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol" is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds and synthetic strategies that could be relevant to the synthesis and properties of such a molecule. The compound appears to be a derivative of amino diols, which are versatile intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds typically involves the selective functionalization of amino diols. For instance, a general two-step strategy starting from 2-amino-1,3-propane diols has been used to synthesize functional cyclic carbonate monomers . Similarly, the synthesis of substituted 3-{[(2-hydroxyphenyl)methylidene]amino}propane-1,2-diols involves a condensation reaction with various aldehydes in the presence of copper(II) salts . These methods could potentially be adapted to synthesize the target compound by choosing appropriate electrophiles and reaction conditions.
Molecular Structure Analysis
The molecular structure of "3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol" would likely feature a cyclohexyl ring substituted with a methyl and a phenyl group, linked to a propane-1,2-diol moiety through an amino group. The stereochemistry of such a compound would be an important consideration, as the presence of chiral centers could lead to different stereoisomers with distinct properties .
Chemical Reactions Analysis
The amino group in the compound would be expected to participate in various chemical reactions. For example, it could react with electrophiles such as isothiocyanates to form spiro derivatives , or with aldehydes to form Schiff bases and other tautomeric systems . The hydroxyl groups could also be involved in reactions, such as the formation of coordination compounds with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol" would be influenced by its functional groups and molecular structure. The presence of hydroxyl groups suggests potential for hydrogen bonding, which could affect solubility and crystallization behavior . The amino group could lead to basicity and nucleophilicity, impacting the compound's reactivity . The cyclohexyl ring, depending on its substitution pattern, could impart steric effects and influence the overall conformation of the molecule .
Aplicaciones Científicas De Investigación
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, are important due to their wide range of applications, including as intermediates in the production of polymers and other chemicals. The review by Xiu and Zeng (2008) discusses the current methods for the recovery and purification of these diols from fermentation broth, highlighting the need for improved technologies to enhance yield, purity, and reduce energy consumption (Xiu & Zeng, 2008).
Flavor Compounds in Foods
Branched chain aldehydes, which can be derived from amino acids similar to the way diols are processed, play a significant role in flavoring various food products. Smit, Engels, and Smit (2009) review the production and breakdown pathways of these aldehydes, emphasizing their importance in food flavor and the necessity of understanding their formation for food quality control (Smit, Engels, & Smit, 2009).
Catalytic Hydrogenolysis to 1,3-Propanediol
The conversion of glycerol to 1,3-propanediol is a key reaction in the valorization of glycerol, a byproduct of biodiesel production. Da Silva Ruy et al. (2020) review the use of heterogeneous catalysts for this transformation, evaluating the influence of different catalysts on the process's efficiency (Da Silva Ruy et al., 2020).
Toxicity and Environmental Impact
Understanding the toxicity and environmental impact of chemical compounds, including diols, is crucial for their safe and sustainable use. Paustenbach et al. (2015) provide an overview of the toxicity of crude 4-methylcyclohexanemethanol (MCHM), emphasizing the need for comprehensive toxicological evaluations for chemicals used in industrial applications (Paustenbach et al., 2015).
Hydrogen Storage Applications
Wijayanta et al. (2019) discuss the potential of various compounds, including methylcyclohexane, as hydrogen carriers for energy storage, highlighting the importance of such compounds in developing sustainable energy solutions (Wijayanta et al., 2019).
Propiedades
IUPAC Name |
3-[(3-methyl-5-phenylcyclohexyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-7-14(13-5-3-2-4-6-13)9-15(8-12)17-10-16(19)11-18/h2-6,12,14-19H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSZPHVKLRDAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCC(CO)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)
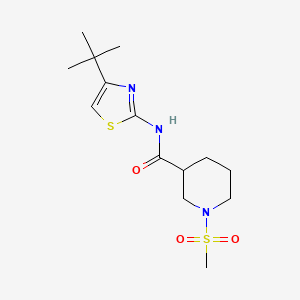
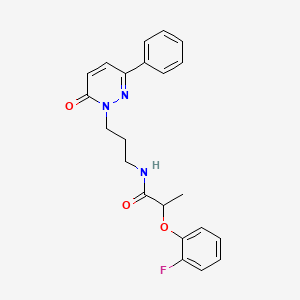
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)
![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)
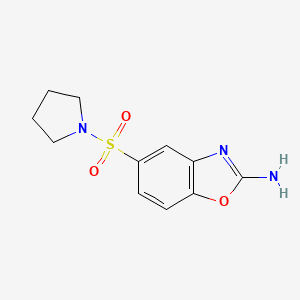
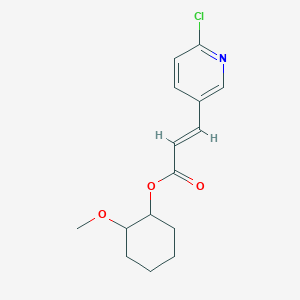
![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)
